1-But-3-ynylazetidine
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Overview
Description
1-But-3-ynylazetidine is a unique organic compound characterized by a four-membered azetidine ring with a but-3-ynyl substituent. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The azetidine ring imparts significant strain, making it a reactive intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-But-3-ynylazetidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of but-3-yn-1-amine with a suitable electrophile can lead to the formation of the azetidine ring. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-But-3-ynylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond in the but-3-ynyl group to a double or single bond, leading to different derivatives.
Substitution: The azetidine ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of azetidine oxides or hydroxyl derivatives.
Reduction: Formation of but-3-enylazetidine or butylazetidine.
Substitution: Formation of halogenated azetidines or other substituted derivatives.
Scientific Research Applications
1-But-3-ynylazetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-but-3-ynylazetidine involves its interaction with various molecular targets. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity. The but-3-ynyl group can also participate in conjugation reactions, enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Azetidine: A simpler analog without the but-3-ynyl substituent.
But-3-ynylamine: Lacks the azetidine ring but contains the but-3-ynyl group.
Pyrrolidine: A five-membered ring analog with similar reactivity.
Uniqueness: 1-But-3-ynylazetidine is unique due to the combination of the strained azetidine ring and the reactive but-3-ynyl group
Properties
IUPAC Name |
1-but-3-ynylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-3-5-8-6-4-7-8/h1H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEULVAOWUGECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849381-01-6 |
Source
|
Record name | 1-(but-3-yn-1-yl)azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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